molecular formula C16H20N4O2 B2845457 (5-环丙基异噁唑-3-基)(4-(1-甲基-1H-吡唑-3-基)哌啪啉-1-基)甲酮 CAS No. 2034202-07-6

(5-环丙基异噁唑-3-基)(4-(1-甲基-1H-吡唑-3-基)哌啪啉-1-基)甲酮

货号 B2845457
CAS 编号: 2034202-07-6
分子量: 300.362
InChI 键: IJBIIUCYVAFCOC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions required for the reactions, and the yield of the product .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds it contains, its stereochemistry (if applicable), and possibly its physical appearance .


Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products they yield .


Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .

科学研究应用

抗癌和抗菌特性

  • 这种化合物已被研究其作为抗癌和抗菌剂的潜力。Katariya、Vennapu和Shah(2021)的一项研究合成了新的具有生物活性的杂环化合物,其中包含恶唑、吡唑啉和吡啶,对各种癌细胞系表现出显着的抗癌活性,并且对细菌和真菌病原体有效。这表明其在开发针对癌症和传染病的治疗方法方面具有潜力(Katariya、Vennapu和Shah,2021)

分子对接研究

  • 已经对类似化合物与受体的分子相互作用进行了研究,表明其在药物开发中的潜力。例如,Shim等人。(2002)研究了相关拮抗剂与CB1大麻素受体的分子相互作用,为开发针对特定受体的创新药物提供了见解(Shim、Welsh、Cartier、Edwards和Howlett,2002)

结构分析和合成

  • Prasad等人进行的研究。(2018)专注于类似化合物的结构探索和分析。他们合成了一个新的生物活性杂环,并进行了Hirshfeld表面分析,有助于理解分子结构和相互作用,这对于新药的开发至关重要(Prasad、Anandakumar、Raghu、Reddy、Urs和Naveen,2018)

抗菌和植物毒性筛选

新的生物激活途径

  • 已经对相关异恶唑环的生物激活途径进行了研究,提供了这些化合物如何在生物系统中相互作用的见解。Yu等人。(2011)报道了人肝微粒体中3,4-未取代异恶唑的生物激活途径,这对于理解这些化合物的代谢和潜在治疗应用至关重要(Yu、Folmer、Hoesch、Doherty、Campbell和Burdette,2011)

作用机制

If the compound is a drug, this would involve a discussion of how the drug works at the molecular level, including the biological targets it interacts with and the effects of these interactions .

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it .

未来方向

This would involve a discussion of potential future research directions involving the compound, such as new applications it could have, improvements that could be made to its synthesis, or unanswered questions about its properties or behavior .

属性

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-19-7-6-13(17-19)11-4-8-20(9-5-11)16(21)14-10-15(22-18-14)12-2-3-12/h6-7,10-12H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBIIUCYVAFCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。